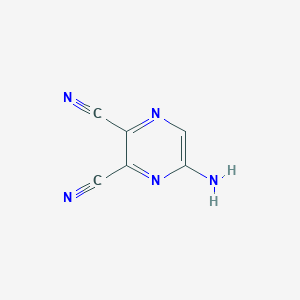
5-Aminopyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminopyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C5H3N5 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and two cyano groups at the 2- and 3-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyrazine with ammonia or an amine source, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a consideration in industrial processes to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
5-Aminopyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The cyano groups can be reduced to amines or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced functional groups.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
5-Aminopyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 5-Aminopyrazine-2,3-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The electronic properties of the pyrazine ring also play a role in its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
5,6-Diaminopyrazine-2,3-dicarbonitrile: Similar structure but with an additional amino group, leading to different reactivity and applications.
2,3-Dicyanopyrazine: Lacks the amino group, resulting in different chemical properties and uses.
5-Amino-2,3-dichloropyrazine:
Uniqueness
5-Aminopyrazine-2,3-dicarbonitrile is unique due to the combination of an amino group and two cyano groups on the pyrazine ring. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile compound for various chemical transformations and applications in research and industry.
属性
分子式 |
C6H3N5 |
|---|---|
分子量 |
145.12 g/mol |
IUPAC 名称 |
5-aminopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-4-5(2-8)11-6(9)3-10-4/h3H,(H2,9,11) |
InChI 键 |
NYUJHBSRAWYSKN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C(=N1)C#N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















